N-Benzylidene-2,6-dichloropyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7Cl2N3 |
|---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H7Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-7H/b14-7+ |
InChI Key |
YWPCJYMDKCMHNY-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-2,6-dichloropyrimidin-4-amine typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form an N-oxide derivative. Reaction conditions and outcomes are summarized below:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide, AcOH | N-Benzylidene-2,6-dichloropyrimidin-4-amine N-oxide | Not reported |
This reaction is facilitated by the electron-deficient pyrimidine ring, which enhances susceptibility to electrophilic oxidation.
Reduction Reactions
Reductive cleavage of the benzylidene group produces 2,6-dichloropyrimidin-4-amine derivatives:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Reduction | Sodium borohydride, EtOH | 2,6-Dichloropyrimidin-4-amine + Benzaldehyde | Not reported |
The reaction proceeds via hydride attack at the imine bond, regenerating the primary amine.
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 6 are reactive toward nucleophiles. Key examples include:
Amination
Substitution with amines yields 2,6-diaminopyrimidine derivatives:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Benzylamine | Reflux, EtOH, 12 h | N-Benzyl-2,6-diaminopyrimidin-4-amine | 85% | |
| Piperidine | Microwave, 100°C, 30 min | 2,6-Bis(piperidin-1-yl)pyrimidin-4-amine | 92% |
Hydrolysis
Controlled hydrolysis replaces chlorine with hydroxyl groups:
| Reagents/Conditions | Product | References |
|---|---|---|
| NaOH (aq), 60°C, 4 h | 2,6-Dihydroxypyrimidin-4-amine |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 h | Bicyclic pyrimidine-lactone adduct | 78% |
The electron-deficient pyrimidine ring acts as a diene, forming fused heterocyclic systems.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms activate the pyrimidine ring toward substitution via a two-step mechanism involving Meisenheimer complex formation .
-
Oxidation/Reduction: The benzylidene group’s conjugated π-system stabilizes radical intermediates during redox processes.
Comparative Reactivity
The compound’s reactivity differs from structurally related pyrimidines:
Scientific Research Applications
N-Benzylidene-2,6-dichloropyrimidin-4-amine is a chemical compound in the pyrimidine family, distinguished by its aromatic heterocyclic structure. It has a pyrimidine ring with nitrogen atoms at the 1 and 3 positions and a benzylidene group attached to the nitrogen at position 1, along with chlorine substituents at the 2 and 6 positions of the pyrimidine ring.
Scientific Research Applications
This compound serves as an intermediate in synthesizing more complex pyrimidine derivatives. Research indicates that this compound exhibits significant biological activities and has been studied for potential antimicrobial and anticancer properties. Mechanistically, it may inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting its utility in anti-inflammatory therapies. Its interactions with specific enzymes and receptors may contribute to its observed biological effects.
The synthesis of this compound typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde, generally conducted with an acid or base catalyst under reflux conditions. Purification methods such as recrystallization or chromatography isolate the desired product, and similar synthetic routes are adapted for larger-scale industrial production, utilizing continuous flow systems and large reactors to enhance efficiency and ensure product quality.
Mechanism of Action
The mechanism of action of N-Benzylidene-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-2,6-dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Benzylidene-2,6-dichloropyrimidine: Lacks the amine group at position 4.
N-Benzylidene-2,6-dichloropyrimidin-4-amine N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both the benzylidene group and the amine group at position 4, which contribute to its distinct chemical and biological properties
Biological Activity
N-Benzylidene-2,6-dichloropyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, synthesis, and various biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
This compound belongs to the pyrimidine family and features a unique aromatic heterocyclic structure. The compound is characterized by:
- Pyrimidine Ring : Contains nitrogen atoms at positions 1 and 3.
- Benzylidene Group : Attached to the nitrogen at position 1.
- Chlorine Substituents : Located at positions 2 and 6 of the pyrimidine ring.
The synthesis typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde in the presence of an acid or base catalyst under reflux conditions. Purification methods such as recrystallization or chromatography are employed to isolate the product.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Its mechanism may include:
- Inhibition of Inflammatory Mediators : The compound may inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha, indicating potential in anti-inflammatory therapies.
- Interaction with Enzymes and Receptors : The structural components influence binding affinity and specificity, allowing it to modulate enzyme or receptor activity effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's structure allows it to disrupt bacterial cell functions, which is crucial for its antimicrobial efficacy.
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that it may act as an inhibitor of certain cancer-related pathways. For instance:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Substituted pyrimidines have been noted for their ability to block EGFR, making them potential candidates for lung cancer treatment .
Case Studies
A notable study evaluated the effects of this compound on nitric oxide (NO) production in immune cells. The findings revealed that the compound significantly suppressed NO production in activated mouse peritoneal cells, suggesting its role in modulating immune responses .
Comparative Analysis
The following table summarizes the biological activities and structures of related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C11H9Cl2N3 | Antimicrobial, anticancer |
| 5-Fluoro-N-benzylidene-pyrimidin-4-amines | C12H10ClF3N4 | Enhanced biological activities compared to Cl variants |
| 4-Amino-2,6-dichloropyrimidine | C4H3Cl2N3 | Primarily used in biochemical research |
Q & A
Q. What are the standard synthetic routes for N-Benzylidene-2,6-dichloropyrimidin-4-amine, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via Schiff base formation between 2,6-dichloropyrimidin-4-amine and benzaldehyde derivatives. Key steps include:
- Amine-aldehyde condensation: Conducted in anhydrous ethanol or DMF under reflux (60–80°C) for 6–12 hours, often with catalytic acetic acid .
- Protecting group strategies: Use of di-tert-butyl dicarbonate (Boc) to protect the pyrimidine amine can improve regioselectivity during substitution reactions .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane mixtures) or recrystallization from ethanol/water is recommended for isolating high-purity products (yields: 60–80%) .
Q. How should researchers characterize this compound structurally?
Answer:
- 1H/13C NMR: The imine (-CH=N-) proton appears as a singlet at δ ~8.5–9.5 ppm, while aromatic protons from the benzylidene group resonate at δ 7.3–7.9 ppm. Pyrimidine C4 and C2/C6 carbons are distinguishable at δ 150–160 ppm and δ 160–170 ppm, respectively .
- IR spectroscopy: The characteristic C=N stretch is observed at ~1590–1610 cm⁻¹ .
- Melting point: Typically ranges from 170–280°C, depending on substituents .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (EWGs): Chlorine at C2/C6 activates the pyrimidine ring for nucleophilic attack at C4 by increasing electrophilicity. For example, Boc protection enhances reactivity at C4 in DMF-mediated reactions .
- Benzylidene modifications: Electron-donating groups (e.g., -OCH₃) on the benzylidene moiety reduce imine stability, potentially leading to hydrolysis under acidic conditions. This requires careful pH control during reactions .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
Answer:
- Disorder in imine bonds: The -CH=N- group may exhibit rotational disorder, complicating refinement. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles are critical .
- Hydrogen bonding networks: Intermolecular N–H···N and C–H···Cl interactions often stabilize the crystal lattice. Graph-set analysis (e.g., Etter’s rules) is recommended to classify hydrogen-bonding motifs .
Q. How can conflicting biological activity data for Schiff base derivatives be reconciled?
Answer:
- Solubility vs. bioactivity: Poor aqueous solubility (common in hydrophobic Schiff bases) may lead to false negatives in in vitro assays. Use of DMSO vehicles at <1% v/v or prodrug strategies can mitigate this .
- Steric effects in SAR studies: Bulkier substituents on the benzylidene group (e.g., dihydrobenzofuran) reduce DNA intercalation efficiency but improve selectivity for enzyme targets like topoisomerases .
Q. What methodologies are effective for evaluating the antioxidant potential of this compound analogs?
Answer:
- DPPH/ABTS assays: Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS). IC₅₀ values <50 μM indicate significant activity .
- DNA damage studies: Comet assays or plasmid relaxation tests can assess protective effects against oxidative strand breaks. Schiff bases with para-methoxybenzylidene groups show enhanced protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
